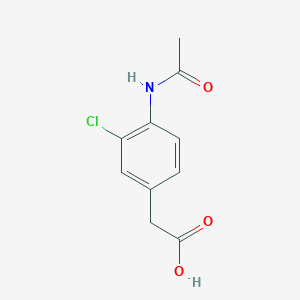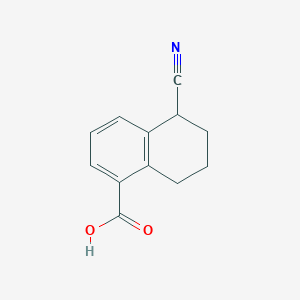
2-(3-chloro-4-acetamidophenyl)acetic acid
Descripción general
Descripción
2-(3-chloro-4-acetamidophenyl)acetic acid is an organic compound with a molecular formula of C10H10ClNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and an acetamido group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-acetamidophenyl)acetic acid typically involves the chlorination of 4-acetamidophenylacetic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the acetylation of 4-aminophenylacetic acid to form 4-acetamidophenylacetic acid, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chloro-4-acetamidophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-4-acetamidobenzoic acid.
Reduction: Formation of 3-chloro-4-aminophenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-chloro-4-acetamidophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-4-acetamidophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of an acetamido group.
4-Acetamidophenylacetic acid: Lacks the chlorine substitution.
3-Chlorophenylacetic acid: Lacks the acetamido group.
Uniqueness
2-(3-chloro-4-acetamidophenyl)acetic acid is unique due to the presence of both the chlorine and acetamido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H10ClNO3 |
|---|---|
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
2-(4-acetamido-3-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9-3-2-7(4-8(9)11)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
UUPITOKULSDXIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)CC(=O)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-N-[3-(1-Hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B8522961.png)




![tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate](/img/structure/B8523001.png)

![4,6-Dibromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B8523036.png)





